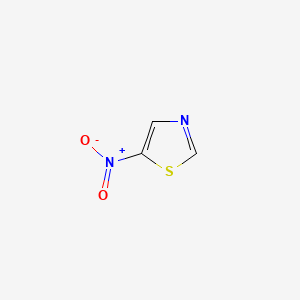

5-Nitrothiazole

Descripción

Propiedades

IUPAC Name |

5-nitro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O2S/c6-5(7)3-1-4-2-8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVCJCRUFSIVHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337299 | |

| Record name | 5-nitrothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14527-46-9 | |

| Record name | 5-nitrothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Nitrothiazole can be synthesized through several methods. One common approach involves the nitration of thiazole derivatives. For instance, 2-amino-5-nitrothiazole can be prepared by diazotizing 2-amino-5-nitrothiazole in the presence of sodium nitrite and sulfuric acid . Another method involves the reaction of 2-mercaptothiazole with nitric acid and sulfuric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.

Análisis De Reacciones Químicas

Types of Reactions: 5-Nitrothiazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to form different derivatives.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products:

Reduction: Amino derivatives of thiazole.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

5-Nitrothiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its antiparasitic and antimicrobial activities.

Medicine: Potential use in developing drugs for treating parasitic infections and bacterial diseases.

Mecanismo De Acción

The mechanism of action of 5-Nitrothiazole involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with various cellular components, leading to the inhibition of key enzymes involved in energy metabolism . The compound targets specific molecular pathways, making it effective against certain parasites and bacteria .

Comparación Con Compuestos Similares

5-Nitroimidazole: Another nitro-containing heterocycle with similar antimicrobial properties.

2-Amino-5-nitrothiazole: A derivative with enhanced biological activity.

Uniqueness: 5-Nitrothiazole is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and exhibit significant biological activities. Its versatility in synthetic chemistry and potential in medicinal applications make it a valuable compound in research and industry .

Actividad Biológica

5-Nitrothiazole (NTZ) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antibacterial and antiparasitic research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

The primary mechanism of action for this compound involves its interaction with the enzyme pyruvate:ferredoxin oxidoreductase (PFOR), which is crucial for energy metabolism in anaerobic organisms. The nitro group of NTZ acts as an electrophile, facilitating the abstraction of a proton from thiamine pyrophosphate, thereby inhibiting PFOR activity. This inhibition is particularly relevant in strict anaerobes such as Helicobacter pylori, Campylobacter jejuni, and Clostridium difficile .

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. A study synthesized a library of modified 2-amino-5-nitrothiazole analogues to evaluate their activity against several bacterial strains. The results indicated that certain analogues displayed improved activity compared to the parent compound, with minimum inhibitory concentrations (MICs) showing effectiveness against both H. pylori and C. difficile .

Table 1: Antibacterial Activity of this compound Analogues

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | H. pylori | 0.3 |

| 2-Amino-5-nitrothiazole | C. difficile | 0.6 |

| Modified analogue A | C. jejuni | 0.2 |

| Modified analogue B | H. pylori | 0.1 |

Antiparasitic Activity

In addition to its antibacterial properties, this compound has shown promise as a trypanocidal agent against Trypanosoma brucei, the causative agent of human African trypanosomiasis. A specific subset of this compound derivatives demonstrated potent activity against the parasite while exhibiting low cytotoxicity towards mammalian cells, indicating a favorable therapeutic index . The efficacy was linked to the expression of type I nitroreductase in the trypanosome, which activates the compound.

Case Study: Efficacy Against Trypanosomiasis

In a preclinical study, mice infected with T. brucei were treated with a combination of suramin and a novel 2-amide this compound derivative, resulting in complete cure rates. This finding suggests that compounds within this class could be developed as effective treatments for trypanosomiasis .

Research Findings and Future Directions

Recent investigations have focused on modifying the structure of this compound to enhance its biological activity and reduce potential toxicity. Studies indicate that specific substitutions on the thiazole ring can lead to significant improvements in potency against target pathogens .

Table 2: Summary of Biological Activities

| Activity Type | Target Organism | Observed Effect |

|---|---|---|

| Antibacterial | H. pylori | Inhibition of growth |

| Antibacterial | C. difficile | Inhibition of growth |

| Antiparasitic | T. brucei | Growth inhibition |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 5-nitrothiazole moiety into complex heterocyclic systems?

- Methodological Answer : The synthesis of this compound derivatives often involves nucleophilic substitution or condensation reactions. For example, coupling 4-nitrophenol with 5-nitroimidazo-thiazole cores in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like DMF under reflux conditions can yield phenoxy-substituted derivatives . Retrosynthetic analysis using AI-powered tools (e.g., PubChem-based models) can predict feasible routes by prioritizing precursor relevance and reaction plausibility thresholds (e.g., min. plausibility = 0.01) .

Q. How can spectroscopic and computational methods be applied to characterize this compound derivatives?

- Methodological Answer :

- Spectroscopy : FT-IR confirms nitro group vibrations (~1,520 cm⁻¹ for asymmetric NO₂ stretching). ¹H-NMR identifies aromatic protons near δ 7–8 ppm, while mass spectrometry (FAB-MS) verifies molecular ion peaks .

- Computational : clogP values (lipophilicity) are calculated using software like ACD Labs to optimize drug-likeness. X-ray crystallography (e.g., for nitazoxanide analogs) reveals intermolecular hydrogen bonds (N–H⋯N) critical for enzyme inhibition .

Q. What in vitro models are appropriate for preliminary evaluation of this compound antimicrobial activity?

- Methodological Answer : Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis (H37Rv strain) in Middlebrook 7H9 broth are standard. For protozoans like Giardia, ATP-based viability assays quantify resistance profiles. Cross-resistance studies compare 5-nitrothiazoles with 5-nitroimidazoles (e.g., metronidazole) to identify shared activation pathways (e.g., NADH oxidase) .

Advanced Research Questions

Q. What experimental approaches are used to analyze cross-resistance between this compound derivatives and other nitro-heterocycles in protozoan pathogens?

- Methodological Answer : Generate resistant Giardia lines via stepwise drug exposure (e.g., nitazoxanide). Compare MIC values across 5-nitrothiazoles, 5-nitroimidazoles (ronidazole), and nitrofurans (furazolidone). Use whole-genome sequencing to identify mutations in redox enzymes (e.g., nitroreductases) and validate via CRISPR-Cas9 knock-in/knock-out models .

Q. How do researchers validate the in vivo efficacy of this compound-based compounds using animal models of bacterial or parasitic infections?

- Methodological Answer : In avian models, testicular teratomas induced by zinc salts in chickens are treated orally with 2-amino-5-nitrothiazole. Tumor growth suppression is measured via histopathology and gonadotropin level assays (ELISA). Parallel studies with pituitary ablation or exogenous hormone administration confirm mechanism specificity .

Q. What strategies address discrepancies in structure-activity relationship (SAR) data for this compound derivatives targeting bacterial enzymes?

- Methodological Answer :

- Data Contradictions : If clogP reduction does not correlate with improved potency (e.g., MurA inhibitors), prioritize bioisosteric replacements (e.g., replacing nitro with sulfonamide) or modify ring substituents (e.g., fluorophenyl groups) .

- Validation : Use enzyme inhibition assays (IC₅₀) and molecular docking (e.g., AutoDock Vina) to reconcile computational predictions with experimental results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.